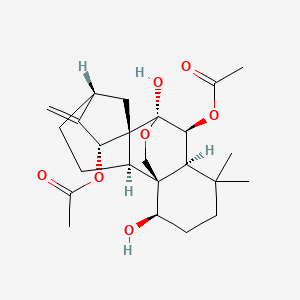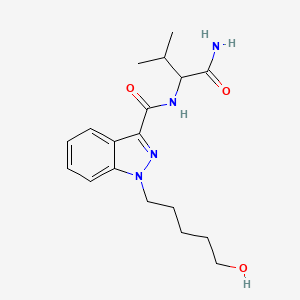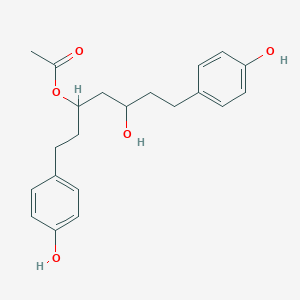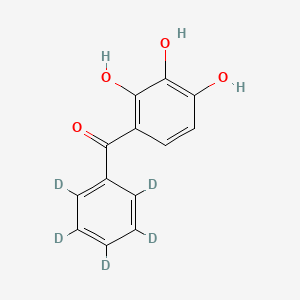
PMK Glycidic Acid (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMK glycidic acid (sodium salt) is an analytical reference standard that is categorized as a precursor in the synthesis of methylenedioxy phenethylamines and amphetamines, including 3,4-MDMA. This product is intended for forensic and research applications.
Scientific Research Applications
1. Electrochemical Applications
PMK Glycidic Acid (sodium salt) finds application in the development of high-voltage stable potassium-metal batteries. A study by Hu et al. (2022) demonstrates the use of cyclic anion salts, like PMK Glycidic Acid, in electrolytes to prevent 'dead K' formation and enhance battery cycling stability. This advancement significantly contributes to the stability and efficiency of potassium-metal batteries.
2. Proton-Exchange Membranes for Fuel Cells
In the field of fuel cell technology, PMK Glycidic Acid (sodium salt) plays a role in the development of proton-exchange membranes. Research by Mohanapriya et al. (2010) highlights the use of sodium alginate blended with other compounds to create efficient electrolytes in direct methanol fuel cells. This signifies its importance in enhancing the performance and sustainability of fuel cells.
3. Synthetic Organic Chemistry
The compound also finds its application in synthetic organic chemistry. A study by Legters et al. (1989) describes the use of optically active glycidic esters, derived from PMK Glycidic Acid, in the production of aziridine-2-carboxylic esters. This is crucial for the synthesis of complex organic compounds.
4. Influence on Sweetness Intensity
In the food sciences, a study by Schiffman et al. (1999) investigates the impact of the sodium salt of PMK Glycidic Acid on the intensity of sweetness. This research is important for understanding the sensory effects of food additives and their influence on taste perception.
5. Nanocomposite Films in Material Science
PMK Glycidic Acid (sodium salt) is also applied in material science for the development of nanocomposite films. A study by Zou Zhiming and Chunyan (2009) demonstrates the use of sodium-bentonite-doped phosphomolybdic acid/polyvinylpyrrolidone (PMA/PVP) composite films. This research is crucial for advancing materials with specific structural and photochromic properties.
properties
Product Name |
PMK Glycidic Acid (sodium salt) |
|---|---|
Molecular Formula |
C11H9O5 · Na |
Molecular Weight |
244.2 |
InChI |
InChI=1S/C11H10O5.Na/c1-11(10(12)13)9(16-11)6-2-3-7-8(4-6)15-5-14-7;/h2-4,9H,5H2,1H3,(H,12,13);/q;+1/p-1 |
InChI Key |
WEHWMYDCLOKHCJ-UHFFFAOYSA-M |
SMILES |
[O-]C(C1(C)C(O1)C2=CC(OCO3)=C3C=C2)=O.[Na+] |
synonyms |
3-(benzo[d][1,3]dioxol-5-yl)-2-methyloxirane-2-carboxylate, monosodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







